N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-indene core substituted with a methoxy group at the 2-position, linked via a methylene bridge to a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-16(9-12-5-2-3-6-13(12)10-16)11-17-15(18)14-7-4-8-20-14/h2-8H,9-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBHTIBNIUBNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a broad spectrum of biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities. The interaction often involves electrophilic substitution due to excessive π-electrons delocalization.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability.
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of this compound, synthesizing available data from various studies.
Chemical Structure and Properties
The compound features a thiophene ring fused with an indene derivative, which is known to influence its biological activity. The presence of the methoxy group and the carboxamide functionality enhances its interaction with biological targets.
The primary mechanism through which this compound exerts its effects is through modulation of neurotransmitter systems, particularly by acting on serotonin receptors, specifically the 5-HT2A receptor. This interaction can lead to various cellular responses including:
- Neurotransmitter Release Modulation : Influences the release of neurotransmitters like serotonin and dopamine.
- Neuronal Firing Rate Alteration : Affects the excitability and firing patterns of neurons.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| DPP-21 | A549 | 6.23 | Tubulin inhibition |
| DPP-21 | HeLa | 7.50 | Cell cycle arrest at G2/M |
| DPP-21 | MCF7 | 5.80 | Induction of apoptosis |
The compound DPP-21, a related thiophene derivative, was reported to inhibit tubulin polymerization effectively, demonstrating a promising lead for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar thiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Thiophene Derivative A | Staphylococcus aureus | 3.12 |
| Thiophene Derivative B | Escherichia coli | 12.5 |
These findings suggest that the incorporation of thiophene rings can enhance antibacterial efficacy .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors influencing its pharmacokinetic profile include:
- Absorption : Lipid solubility and molecular size affect absorption rates.
- Distribution : The presence of transport proteins can facilitate or hinder distribution throughout tissues.
- Metabolism : The compound may undergo metabolic transformations that could influence its bioavailability and efficacy.
Case Studies and Research Findings
In a recent study focusing on indene derivatives, compounds structurally similar to this compound were synthesized and tested for their biological activities. The results indicated that modifications in the indene structure significantly impacted their interaction with biological targets, leading to enhanced activity profiles .
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activity
Research indicates that derivatives of thiophene carboxamides exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain thiophene-based compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The structure of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide may enhance these activities due to the presence of both thiophene and indene moieties, which are known for their biological activity.
Anticancer Properties
Thiophene derivatives have also been investigated for their anticancer properties. The incorporation of the indene structure may contribute to the modulation of cell signaling pathways involved in cancer progression. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases .
Materials Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films is critical for efficient charge transport in these devices .
Flexible Substrate Materials
Recent advancements have explored the use of thiophene-based compounds in flexible substrate materials. The mechanical flexibility and electrical conductivity of such materials are essential for applications in wearable electronics and flexible displays. Characterization studies have shown that thiophene derivatives exhibit favorable dielectric properties, making them suitable for high-frequency applications .
Synthetic Intermediate
This compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its structure allows for further functionalization, enabling chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is particularly valuable in pharmaceutical chemistry, where modifying existing compounds can lead to improved efficacy or reduced side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Aytemir et al., 2003 | Antimicrobial Activity | Demonstrated significant antibacterial effects of thiophene carboxamides against various pathogens. |
| Moreno-Fuquen et al., 2013 | Structural Analysis | Analyzed structural changes in thiophene derivatives; highlighted potential supramolecular interactions. |
| Raju et al., 2008 | Anticancer Properties | Investigated the effects of thiophene derivatives on cancer cell lines; reported induction of apoptosis via kinase inhibition. |
Comparison with Similar Compounds
Structural Analogues and Their Targets
The table below highlights key structural analogues and their pharmacological profiles:
Key Differences in Pharmacological Properties
Enzyme Inhibition
- BChE Selectivity: The naphthamide derivative (PDB: 5NN0) exhibits nanomolar inhibition of BChE due to its bulky naphthalene ring and tertiary amine, which enhance hydrophobic and electrostatic interactions with the enzyme’s active site .
- Methoxy vs. Hydroxy Substituents : The methoxy group in the target compound increases lipophilicity compared to the hydroxy analogue (), which could enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity .
Physicochemical Properties
- Solubility: The methoxy group improves solubility in organic phases compared to the dimethylaminoethyl group in the naphthamide derivative, which may require protonation for aqueous solubility .
- Aromatic Interactions : The thiophene-2-carboxamide’s sulfur atom and π-system enable distinct interactions (e.g., sulfur-π or dipole-dipole) versus the naphthamide’s extended aromatic system .
Q & A
Q. How does the compound’s logP and polar surface area (PSA) influence blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
